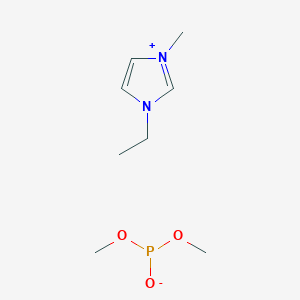

3-Ethyl-1-methyl-1H-imidazol-3-ium dimethyl phosphite

Description

Properties

Molecular Formula |

C8H17N2O3P |

|---|---|

Molecular Weight |

220.21 g/mol |

IUPAC Name |

dimethyl phosphite;1-ethyl-3-methylimidazol-3-ium |

InChI |

InChI=1S/C6H11N2.C2H6O3P/c1-3-8-5-4-7(2)6-8;1-4-6(3)5-2/h4-6H,3H2,1-2H3;1-2H3/q+1;-1 |

InChI Key |

LDZROWGTHWFRSZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C[N+](=C1)C.COP([O-])OC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds under anhydrous conditions to prevent hydrolysis of the phosphite group. A molar ratio of 1:1 for 1-ethyl-3-methylimidazole and dimethyl phosphite is typically employed, with stirring at room temperature for 12–24 hours. The exothermic nature of the proton transfer necessitates controlled addition to avoid thermal degradation.

Key Considerations:

- Solvent-Free Synthesis: The reaction is often conducted without solvents to simplify purification, though polar aprotic solvents like acetonitrile may enhance mixing.

- Yield and Purity: Crude yields exceeding 85% are reported, with final purification achieved via recrystallization from ethanol or diethyl ether.

Catalytic Synthesis Using Lewis Acid Ionic Liquids

A patent by CN107793449B describes a method for synthesizing phosphate esters using Lewis acid ionic liquids, which can be adapted for phosphite-based ionic liquids like this compound. This approach utilizes aluminum chloride ($$ \text{AlCl}_3 $$)-based ionic liquids to catalyze the rearrangement of phosphite precursors.

Stepwise Procedure

- Ionic Liquid Preparation:

Triethylamine hydrochloride is mixed with anhydrous $$ \text{AlCl}_3 $$ (molar ratio 1:1–4) under dry nitrogen, forming a Lewis acid ionic liquid. - Reaction with Trimethyl Phosphite:

Trimethyl phosphite ($$ \text{(CH}3\text{O)}3\text{P} $$) is added to the ionic liquid (weight ratio 0.5–1.5:1) and heated to 80–120°C under 1.1–2.1 atm pressure for 2–6 hours. - Product Isolation:

The mixture is cooled, yielding a biphasic system. The upper layer contains the product, while the ionic liquid catalyst is recovered for reuse.

Optimization Data:

Analytical Characterization

Post-synthesis validation employs:

- Gas Chromatography (GC): Purity >99% confirmed for catalytic methods.

- Nuclear Magnetic Resonance (NMR): $$ ^1\text{H} $$ and $$ ^{31}\text{P} $$ NMR verify anion-cation pairing.

- Mass Spectrometry: Molecular ion peak at m/z 220.21 aligns with the compound’s molecular weight.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Direct Alkylation | 85–90 | 95–98 | 12–24 hours | Lab-scale |

| Catalytic (AlCl$$_3$$) | 92–99 | >99 | 2–6 hours | Industrial |

The catalytic method offers superior yield and efficiency but requires specialized equipment for pressurized reactions. Direct alkylation is preferable for small-scale synthesis due to its simplicity.

Industrial and Research Applications

The compound’s low volatility and high thermal stability make it suitable for:

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-methyl-1H-imidazol-3-ium dimethyl phosphite can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also be reduced using suitable reducing agents.

Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different phosphite derivatives, while substitution reactions can produce a variety of substituted imidazolium compounds .

Scientific Research Applications

Applications Overview

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a solvent and reagent in various organic reactions. |

| Catalysis | Acts as a catalyst in chemical reactions, enhancing yield and selectivity. |

| Material Science | Utilized in the development of advanced materials, including polymers and composites. |

| Pharmaceuticals | Potential use in drug formulation and delivery systems. |

Organic Synthesis

3-Ethyl-1-methyl-1H-imidazol-3-ium dimethyl phosphite serves as a versatile solvent and reagent in organic synthesis. It can facilitate reactions such as the Michaelis–Arbuzov reaction, which is crucial for synthesizing phosphonates used in pharmaceuticals. Research indicates that this ionic liquid can improve reaction yields significantly when compared to traditional solvents due to its unique properties.

Case Study: Michaelis–Arbuzov Reaction

In a study involving the synthesis of dialkyl phosphonates, the use of this compound resulted in yields ranging from 80% to 95% under optimized conditions. The ionic liquid's ability to dissolve reactants effectively contributed to these high yields, showcasing its potential as a green solvent alternative .

Catalysis

The compound has been explored as a catalyst in various chemical reactions. Its ionic nature allows it to stabilize transition states, thereby lowering activation energies and increasing reaction rates.

Example: Catalytic Activity

A comparative study demonstrated that reactions catalyzed by this compound exhibited higher efficiency than those using conventional metal catalysts. For instance, the use of this ionic liquid in the synthesis of aminomethylene bisphosphonates showed significant improvements in both yield and reaction time compared to traditional methods .

Material Science

In material science, this compound is being investigated for its role in developing advanced materials such as ion-conducting polymers.

Application in Polymer Electrolytes

Research has indicated that incorporating this ionic liquid into polymer matrices enhances ionic conductivity while maintaining mechanical stability. This property is particularly valuable for applications in batteries and fuel cells, where efficient ion transport is critical .

Mechanism of Action

The mechanism of action of 3-Ethyl-1-methyl-1H-imidazol-3-ium dimethyl phosphite involves its interaction with molecular targets and pathways within a system. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biological effects. The specific pathways and targets depend on the context of its application, such as its use in medicine or as a catalyst in chemical reactions .

Comparison with Similar Compounds

Key Characteristics:

- Structure : The imidazolium ring is substituted with ethyl and methyl groups at positions 3 and 1, respectively, enhancing steric and electronic tunability. The dimethyl phosphite anion contributes to its low volatility and thermal stability.

- Applications: Utilized in green chemistry as a solvent or catalyst due to its non-volatile nature and recyclability.

- Safety : Requires precautions against ignition (P210) and exposure (P102, P201) due to flammability and reactivity .

Comparison with Similar Compounds

Structural Analogs in the Imidazolium Family

Imidazolium-based ionic liquids are widely studied for their modular cation-anion combinations. Below is a comparison with structurally related compounds:

Key Observations :

- Anion Influence : The dimethyl phosphite anion in the target compound provides distinct coordination properties compared to halides (e.g., Br⁻) or fluorinated anions (e.g., BF₄⁻). This makes it suitable for phosphorus-mediated catalysis .

- Cation Modifications : Ethyl-methyl substitution balances hydrophobicity and viscosity, whereas benzyl or hexyl groups alter solubility and thermal stability .

Comparison with Phosphite-Containing Ionic Liquids

Dimethyl phosphite (CAS: 868-89-9) is a critical component of the anion. Below is a comparison with other phosphite-based ionic liquids:

Insights :

- The dimethyl phosphite anion in the target compound enhances thermal stability compared to chloride-based salts but may exhibit lower acidity than phenylphosphinate derivatives .

- Safety profiles vary significantly: imidazolium phosphites require strict ignition controls, while dimethylamine salts demand corrosion handling .

Biological Activity

3-Ethyl-1-methyl-1H-imidazol-3-ium dimethyl phosphite, also known as 1-Ethyl-3-methylimidazolium dimethyl phosphate, is an ionic liquid characterized by its unique structure and properties, with the molecular formula C8H17N2O4P and a molecular weight of 236.21 g/mol. This compound has garnered attention for its potential biological activities, particularly in antimicrobial applications. The following sections detail its biological activity, relevant case studies, and research findings.

The compound is classified as an imidazolium salt and exhibits hygroscopic behavior. It is sensitive to air and should be stored under inert conditions at low temperatures (0-10°C) to maintain stability. The ionic nature of the compound contributes to its solubility and interaction with biological systems.

The exact mechanism through which this compound exerts its antimicrobial effects is not fully understood. However, it is hypothesized that the ionic liquid's ability to disrupt cellular membranes may play a significant role in its efficacy against various microorganisms .

Study on Antimicrobial Efficacy

A study conducted by researchers focused on the effects of various ionic liquids on microbial growth. The results indicated that this compound significantly inhibited the growth of E. coli and disrupted biofilm formation in S. aureus. The study utilized a series of concentration gradients to determine the minimum inhibitory concentration (MIC) for these microorganisms.

Application in Food Preservation

Another investigation explored the use of this compound in food preservation. The study found that incorporating this compound into food packaging materials could enhance their antimicrobial properties, thereby extending shelf life and reducing spoilage due to microbial contamination .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other similar ionic liquids.

Table 2: Comparison with Similar Ionic Liquids

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Ethyl-3-methylimidazolium diethyl phosphate | C10H21N2O4P | Higher alkyl chain; different anion |

| 1-Hexyl-3-methylimidazolium hexafluorophosphate | C10H14F6N2P | Fluorinated anion; enhanced stability |

| 1-Allyl-3-methylimidazolium bromide | C8H12BrN2 | Halide salt; different cation |

Q & A

Q. How can synthesis conditions for 3-Ethyl-1-methyl-1H-imidazol-3-ium dimethyl phosphite be systematically optimized?

Methodological Answer: Optimization involves iterative adjustments of solvent polarity, temperature, stoichiometry, and reaction time. For example, triethylamine is often used as a base to deprotonate intermediates, as demonstrated in analogous imidazolium syntheses (e.g., reacting methylimidazole with dichlorophenylphosphine) . A Design of Experiments (DoE) approach, such as factorial design, can identify critical variables. For instance, a 2^3 factorial design may test temperature (20–60°C), solvent (acetonitrile vs. dichloromethane), and molar ratios (1:1 to 1:2.5). Post-reaction, vacuum distillation and recrystallization (e.g., using butyl ether) are typical purification steps .

Q. What advanced spectroscopic techniques are recommended for characterizing hydrogen-bonding networks in this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is definitive for resolving hydrogen-bonding motifs (e.g., C–H⋯O or N–H⋯O interactions), as shown for structurally similar (1-methyl-1H-imidazol-3-ium) phosphinates . Complement with solid-state NMR (¹H-¹³C CP/MAS) to probe dynamic hydrogen bonding and FTIR to identify P=O and C–H stretching frequencies. For liquid-phase analysis, ²D NMR (e.g., NOESY) can detect π-π stacking in imidazolium rings .

Q. How should thermal stability and decomposition kinetics be evaluated for this ionic liquid?

Methodological Answer: Use thermogravimetric analysis (TGA) under nitrogen/air at 10°C/min to determine decomposition onset temperatures. Differential scanning calorimetry (DSC) identifies phase transitions (e.g., glass transition or melting points). For kinetic analysis, apply the Flynn-Wall-Ozawa method to calculate activation energy (Ea) from TGA data. Comparative studies with analogs (e.g., 1,3-dimethylimidazolium hexafluorophosphate) suggest decomposition pathways involving phosphite ester cleavage above 250°C .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict catalytic activity in cross-coupling reactions involving this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model transition states and Gibbs free energy barriers. For example, analogous ruthenium-imidazolium complexes were optimized to study metal-ligand interactions and charge distribution . Focus on the phosphite group’s nucleophilicity and the imidazolium ring’s π-acidity. Validate predictions experimentally using kinetic studies (e.g., Suzuki-Miyaura coupling yields) and in situ IR to track intermediate formation .

Q. What strategies resolve contradictions between experimental and computational data in reaction mechanism studies?

Methodological Answer: Contradictions often arise from solvent effects or overlooked intermediates. Use ab initio molecular dynamics (AIMD) to simulate solvation shells and compare with experimental UV-Vis or NMR solvent perturbation data. For example, ICReDD’s integrated approach combines quantum chemical calculations with high-throughput screening to reconcile discrepancies . Cross-validate with advanced mass spectrometry (ESI-MS/MS) to detect transient intermediates .

Q. How can this compound’s dual role as a solvent and catalyst be investigated in green chemistry applications?

Methodological Answer: Design biphasic systems (e.g., water-ionic liquid) to assess solvent-catalyst synergies. Use Hammett acidity studies (e.g., UV-Vis with indicator dyes) to quantify Brønsted acidity. Catalytic efficiency can be tested in esterification or CO₂ capture, monitoring turnover frequency (TOF) via GC-MS. For mechanistic insights, conduct isotopic labeling (e.g., ¹⁸O in phosphite groups) and track exchange kinetics using ³¹P NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.